
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a thioamide in the presence of a cyclizing agent can yield the desired benzothiazin derivative. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the heterocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes.
化学反応の分析
Types of Reactions
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or secondary amines.
科学的研究の応用
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-chromene: Another heterocyclic compound with similar structural features but different chemical properties.
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-pyrimidinone: A compound with a similar nitrogen-containing ring but different reactivity and applications.
Uniqueness
N,N-Dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89996-36-1 |
|---|---|
分子式 |
C10H16N2S |
分子量 |
196.31 g/mol |
IUPAC名 |
N,N-dimethyl-5,6,7,8-tetrahydro-4H-3,1-benzothiazin-2-amine |
InChI |
InChI=1S/C10H16N2S/c1-12(2)10-11-9-6-4-3-5-8(9)7-13-10/h3-7H2,1-2H3 |
InChIキー |
LRUGQXQVHYIIRC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=C(CCCC2)CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


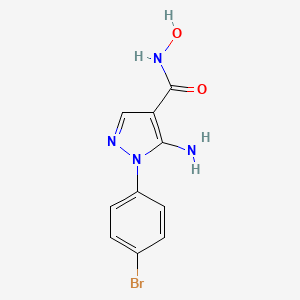
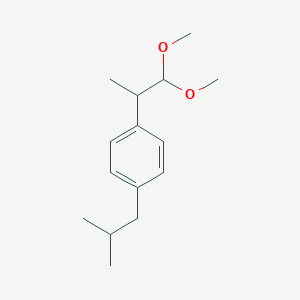
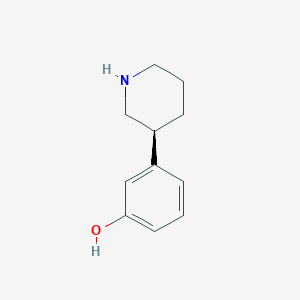
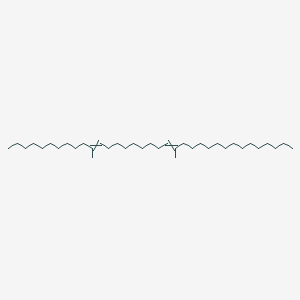

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

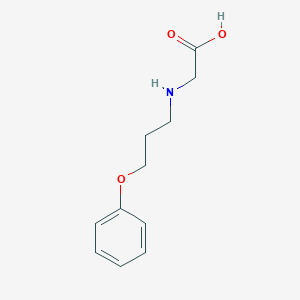
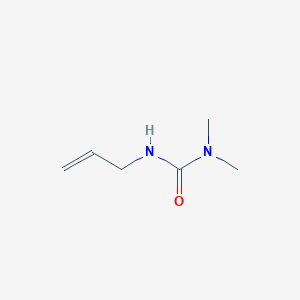

![2-(Aminomethyl)-1-methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14386694.png)
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
